molecular formula C52H69N13O11S2 B10849188 H-D-Tic-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2

H-D-Tic-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2

Cat. No.: B10849188
M. Wt: 1116.3 g/mol
InChI Key: VZDYOAZXFPOIMZ-MDTUBHLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Tic-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2 is a synthetic peptide that acts as a selective antagonist for the μ-opioid receptor. This compound is often referred to in scientific literature as CTAP. It is used primarily in research to study the effects of opioid receptors and their role in pain modulation and other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Tic-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

While the industrial production of this compound is not widely documented, large-scale peptide synthesis typically involves automated SPPS equipment to ensure high purity and yield. The process is optimized for efficiency and scalability, often incorporating high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

H-D-Tic-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2 can undergo various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.

Major Products

The major products of these reactions include modified peptides with altered disulfide bond patterns or amino acid sequences, which can affect the peptide’s biological activity and stability.

Scientific Research Applications

H-D-Tic-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2 is widely used in scientific research, particularly in the fields of:

    Chemistry: Studying the synthesis and modification of peptides.

    Biology: Investigating the role of opioid receptors in various physiological processes.

    Medicine: Exploring potential therapeutic applications for pain management and opioid addiction treatment.

    Industry: Developing new peptide-based drugs and diagnostic tools.

Mechanism of Action

H-D-Tic-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2 exerts its effects by selectively binding to μ-opioid receptors, thereby blocking the action of endogenous and exogenous opioids. This antagonistic action prevents the activation of downstream signaling pathways that mediate pain relief and other opioid-induced effects .

Comparison with Similar Compounds

Similar Compounds

    CTOP: Another selective μ-opioid receptor antagonist with a similar peptide structure.

    Naloxone: A non-peptide opioid receptor antagonist used clinically to reverse opioid overdoses.

    Naltrexone: A long-acting opioid receptor antagonist used for addiction treatment.

Uniqueness

H-D-Tic-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2 is unique due to its high selectivity for μ-opioid receptors and its cyclic structure, which enhances its stability and binding affinity compared to linear peptides .

Properties

Molecular Formula

C52H69N13O11S2

Molecular Weight

1116.3 g/mol

IUPAC Name

(4S,7R,10S,13S,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-19-[[(3R)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C52H69N13O11S2/c1-26(66)40(43(53)69)63-50(76)42-52(3,4)78-77-25-39(62-45(71)36-21-29-10-5-6-11-30(29)23-58-36)48(74)60-37(20-28-15-17-32(68)18-16-28)46(72)61-38(22-31-24-57-34-13-8-7-12-33(31)34)47(73)59-35(14-9-19-56-51(54)55)44(70)64-41(27(2)67)49(75)65-42/h5-8,10-13,15-18,24,26-27,35-42,57-58,66-68H,9,14,19-23,25H2,1-4H3,(H2,53,69)(H,59,73)(H,60,74)(H,61,72)(H,62,71)(H,63,76)(H,64,70)(H,65,75)(H4,54,55,56)/t26-,27-,35+,36-,37+,38+,39+,40+,41-,42+/m1/s1

InChI Key

VZDYOAZXFPOIMZ-MDTUBHLHSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H]5CC6=CC=CC=C6CN5)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C5CC6=CC=CC=C6CN5)(C)C)C(=O)NC(C(C)O)C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.